propyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate
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Overview
Description
Propyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group, a dimethylaminoethoxy side chain, and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate typically involves the esterification of 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoic acid with propanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates or amines.
Scientific Research Applications
Propyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, polymers, and surfactants.
Mechanism of Action
The mechanism of action of propyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors or enzymes, leading to modulation of their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-[2-(Dimethylamino)ethoxy]ethanol: Shares the dimethylaminoethoxy group but lacks the benzoate ester.
2-Ethylhexyl 4-(dimethylamino)benzoate: Contains a similar benzoate ester but with a different alkyl group.
Uniqueness
Propyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
53206-72-7 |
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Molecular Formula |
C18H29NO3 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
propyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C18H29NO3/c1-7-11-22-18(20)16-14(4)8-9-15(13(2)3)17(16)21-12-10-19(5)6/h8-9,13H,7,10-12H2,1-6H3 |
InChI Key |
JKLZHNLMWBDPJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(C=CC(=C1OCCN(C)C)C(C)C)C |
Origin of Product |
United States |
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